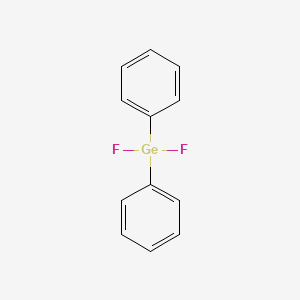
Diethyl(methyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(methyl)arsane is an organoarsenic compound with the chemical formula (C2H5)2AsCH3 It belongs to the class of arsanes, which are compounds containing arsenic atoms bonded to hydrogen or organic groups
準備方法
Synthetic Routes and Reaction Conditions: Diethyl(methyl)arsane can be synthesized through several methods. One common approach involves the reaction of diethylarsine with methyl iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction is as follows:
(C2H5)2AsH+CH3I→(C2H5)2AsCH3+HI
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity arsenic compounds and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as purification of raw materials, controlled addition of reagents, and distillation to separate the desired product from by-products.
化学反応の分析
Types of Reactions: Diethyl(methyl)arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: this compound can be oxidized to form diethyl(methyl)arsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
(C2H5)2AsCH3+O2→(C2H5)2As(O)CH3
-
Reduction: Reduction of this compound can lead to the formation of arsine derivatives. This reaction often requires reducing agents such as sodium borohydride.
(C2H5)2AsCH3+NaBH4→(C2H5)2AsH+CH3
-
Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other organic groups. This reaction can be facilitated by the use of appropriate catalysts and reaction conditions.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, nitric acid
- Reducing agents: Sodium borohydride
- Catalysts: Transition metal catalysts for substitution reactions
Major Products Formed:
- Diethyl(methyl)arsinic acid
- Arsine derivatives
- Substituted arsane compounds
科学的研究の応用
Diethyl(methyl)arsane has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs for treating diseases such as cancer.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of high-purity arsenic compounds.
作用機序
The mechanism of action of diethyl(methyl)arsane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific enzymes involved in disease pathways.
類似化合物との比較
Diethyl(methyl)arsane can be compared with other similar organoarsenic compounds such as:
Trimethylarsane: Unlike this compound, trimethylarsane has three methyl groups attached to the arsenic atom. It is less reactive and has different chemical properties.
Dimethylarsane: This compound has two methyl groups and one hydrogen atom attached to the arsenic atom. It is more volatile and has different reactivity compared to this compound.
Triphenylarsane: This compound has three phenyl groups attached to the arsenic atom. It is more stable and less reactive than this compound.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
686-60-2 |
|---|---|
分子式 |
C5H13As |
分子量 |
148.08 g/mol |
IUPAC名 |
diethyl(methyl)arsane |
InChI |
InChI=1S/C5H13As/c1-4-6(3)5-2/h4-5H2,1-3H3 |
InChIキー |
SOFNXTVVVUDTGB-UHFFFAOYSA-N |
正規SMILES |
CC[As](C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
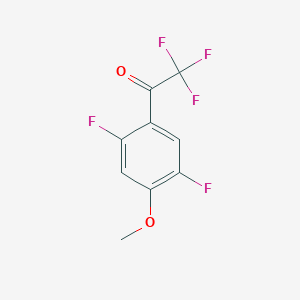


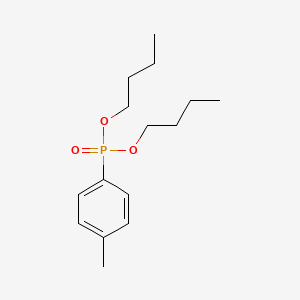
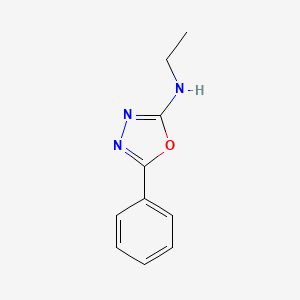
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
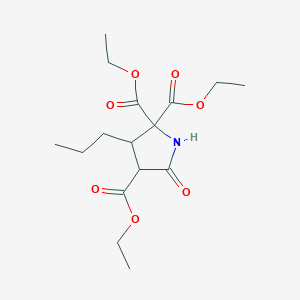
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
